molecular formula C8H15ClFNO B13057715 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl

3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl

Katalognummer: B13057715
Molekulargewicht: 195.66 g/mol
InChI-Schlüssel: RAZJOMCKOGCLTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H14FNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

The synthesis of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spiro structure. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H15ClFNO

Molekulargewicht

195.66 g/mol

IUPAC-Name

3-fluoro-1-oxa-8-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H14FNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H

InChI-Schlüssel

RAZJOMCKOGCLTB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC(CO2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.